![molecular formula C22H27F3N2 B6133638 1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine](/img/structure/B6133638.png)
1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine
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Overview
Description
1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine, also known as BTPE, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent and selective dopamine transporter inhibitor, which means it has the ability to increase the levels of dopamine in the brain. The compound has been widely studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the reuptake of dopamine, 1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine increases the levels of dopamine in the brain, leading to an increase in dopamine signaling and improved neurological function.
Biochemical and Physiological Effects
1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine has been found to have a number of biochemical and physiological effects in animal studies. It has been shown to increase the levels of dopamine in the brain, which can lead to improved motor function and cognitive performance. It has also been found to reduce hyperactivity and improve attention in animal models of ADHD.
Advantages and Limitations for Lab Experiments
One advantage of 1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine is its potent and selective inhibition of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in neurological function. However, one limitation of 1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine is its potential for abuse, as it has been found to have psychoactive effects in animal studies.
Future Directions
There are several potential future directions for research on 1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. Further studies are needed to determine the safety and efficacy of 1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine in human clinical trials. Another area of interest is the development of new compounds based on the structure of 1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine, which may have improved selectivity and safety profiles.
Synthesis Methods
The synthesis of 1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine involves several steps, including the reaction of 1-benzyl-4-piperidone with 1-methyl-2-(3-trifluoromethylphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Scientific Research Applications
1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine has been extensively studied for its potential use in the treatment of neurological disorders, particularly Parkinson's disease and ADHD. In animal studies, 1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine has been shown to improve motor function and reduce the symptoms of Parkinson's disease. It has also been found to enhance cognitive function and reduce hyperactivity in animal models of ADHD.
properties
IUPAC Name |
1-benzyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2/c1-17(14-19-8-5-9-20(15-19)22(23,24)25)26-21-10-12-27(13-11-21)16-18-6-3-2-4-7-18/h2-9,15,17,21,26H,10-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUUAVWDTAKJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperidin-4-amine |
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